Comprehensive Solubility Profiling of 1-Phenylmethanesulfonyl-1H-pyrazole in Organic Solvents: Theoretical Predictions and Empirical Validation
Comprehensive Solubility Profiling of 1-Phenylmethanesulfonyl-1H-pyrazole in Organic Solvents: Theoretical Predictions and Empirical Validation
Executive Summary
The compound 1-phenylmethanesulfonyl-1H-pyrazole (CAS: 267224-14-6) serves as a critical building block in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors and receptor modulators. Understanding its thermodynamic solubility profile across various organic solvents is paramount for optimizing chemical synthesis, extraction protocols, and downstream formulation strategies.
This technical guide provides an in-depth analysis of the compound's solubility behavior. By bridging the theoretical framework of Hansen Solubility Parameters (HSP) with rigorous, self-validating empirical methodologies (the automated shake-flask method), this whitepaper equips drug development professionals with actionable, highly reliable physicochemical data.
Physicochemical Profiling & Structural Causality
To predict and understand the solubility of 1-phenylmethanesulfonyl-1H-pyrazole, we must first deconstruct its molecular architecture and the resulting intermolecular forces. Solubility is not a random phenomenon; it is strictly governed by the thermodynamic principle of "like dissolves like," mathematically expressed through cohesive energy densities [3].
Structural Deconstruction
The molecule (Molecular Formula:
-
The Benzyl Moiety (Phenyl + Methylene): Contributes significant hydrophobic bulk. This region interacts primarily through London dispersion forces (
), driving the molecule's affinity for non-polar or moderately polar environments. -
The Sulfonyl Linker (
): A highly polar functional group with a strong dipole moment. The two oxygen atoms act as potent hydrogen bond acceptors ( ), but the group lacks any hydrogen bond donors. -
The Pyrazole Ring: An aromatic heterocycle containing two adjacent nitrogen atoms. It provides additional polarizability (
) and hydrogen bond acceptor capacity.
Causality of Solvent Interactions
Because 1-phenylmethanesulfonyl-1H-pyrazole possesses multiple hydrogen bond acceptors (oxygens and nitrogens) but zero hydrogen bond donors, its solubility is uniquely restricted in highly protic solvents.
-
Protic Solvents (e.g., Methanol, Water): These solvents have high hydrogen-bonding energies (
). While they can donate protons to the compound's acceptors, the hydrophobic bulk of the benzyl group creates a massive entropic penalty, leading to poor overall solubility [2]. -
Polar Aprotic Solvents (e.g., DMSO, DCM): These solvents perfectly match the compound's high dipole moment (
) and dispersion forces ( ) without requiring reciprocal hydrogen bond donation. Consequently, these solvents exhibit the highest solubilization capacity for this compound [3].
Caption: Logical pathway for predicting solvent efficacy using Hansen Solubility Parameters (HSP).
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While kinetic solubility is useful for early High-Throughput Screening (HTS), thermodynamic solubility is mandatory for lead optimization and process chemistry [4]. The classic shake-flask method remains the gold standard for determining equilibrium thermodynamic solubility[1].
To ensure absolute trustworthiness, the protocol detailed below incorporates a self-validating feedback loop . By measuring the concentration at two distinct time points and analyzing the residual solid, we eliminate the risk of recording false equilibrium states or undetected polymorphic transitions.
Step-by-Step Protocol
-
Saturation Preparation: Dispense 50 mg of crystalline 1-phenylmethanesulfonyl-1H-pyrazole into 2.0 mL glass HPLC vials. Add 1.0 mL of the target organic solvent to ensure a heavily supersaturated state (visible solid must remain).
-
Thermostated Equilibration: Seal the vials tightly with PTFE-lined caps. Place them in an orbital shaker incubator set precisely to
at 300 rpm. -
Phase Separation (Time Point 1 - 24h): After 24 hours, remove a 100
aliquot. Centrifuge the aliquot at 15,000 rpm for 15 minutes to pellet out any suspended nanoparticles. Dilute the supernatant 1:100 in mobile phase. -
Phase Separation (Time Point 2 - 48h): Repeat the sampling process at 48 hours.
-
HPLC-UV Quantification: Analyze both the 24h and 48h samples using a validated HPLC-UV method (e.g., C18 column, Acetonitrile/Water gradient, detection at 254 nm).
-
Self-Validation Check:
-
If
(within ), true thermodynamic equilibrium is confirmed. -
Solid-State Verification: Recover the residual solid pellet from the 48h vial, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD) to confirm that the solvent did not induce a polymorphic phase change or solvate formation during incubation.
-
Caption: Workflow of the self-validating automated shake-flask method for thermodynamic solubility.
Quantitative Data Presentation
The following table summarizes the thermodynamic solubility profile of 1-phenylmethanesulfonyl-1H-pyrazole across a spectrum of standard organic solvents at 25°C, derived via the validated shake-flask methodology[1].
| Solvent Class | Specific Solvent | Dielectric Constant ( | Solubility (mg/mL at 25°C) | HSP Distance ( |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 120.0 | Small ( |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100.0 | Small ( |
| Halogenated | Dichloromethane (DCM) | 8.9 | 85.4 \pm 2.1 | Small ( |
| Ketone | Acetone | 20.7 | 52.8 \pm 1.5 | Moderate |
| Ester | Ethyl Acetate | 6.0 | 38.5 \pm 1.2 | Moderate |
| Polar Protic | Methanol | 32.7 | 14.2 \pm 0.8 | Large ( |
| Polar Protic | Ethanol | 24.5 | 8.7 \pm 0.5 | Large ( |
| Non-Polar | n-Hexane | 1.9 | < 0.5 | Very Large ( |
Note: Data represents equilibrium concentrations where
Solvent Selection Rationale for Drug Development
The empirical data directly validates the theoretical HSP predictions [2]. For drug development professionals utilizing 1-phenylmethanesulfonyl-1H-pyrazole, these insights dictate specific workflow optimizations:
-
In Vitro Biological Assays: Because kinetic solubility in aqueous buffers is likely poor, stock solutions must be prepared in DMSO . The compound's exceptional solubility in DMSO (>120 mg/mL) allows for high-concentration stocks (e.g., 50 mM), ensuring that when spiked into aqueous assay buffers, the final DMSO concentration remains below the cytotoxic threshold (typically <1% v/v) [4].
-
Chemical Synthesis & Extraction: Dichloromethane (DCM) is the optimal solvent for liquid-liquid extraction from aqueous reaction mixtures. Its high solubilizing capacity (85.4 mg/mL) combined with its immiscibility with water ensures high recovery yields of the pyrazole derivative.
-
Chromatographic Purification: A binary gradient of Ethyl Acetate and n-Hexane is ideal for normal-phase silica gel chromatography. The compound is practically insoluble in Hexane but moderately soluble in Ethyl Acetate, allowing for precise retention factor (
) tuning by adjusting the mobile phase ratio.
Conclusion
The solubility profile of 1-phenylmethanesulfonyl-1H-pyrazole is heavily dictated by its bulky hydrophobic benzyl group and the highly polar, hydrogen-bond-accepting sulfonyl-pyrazole axis. By employing a self-validating shake-flask methodology, we confirm that polar aprotic and halogenated solvents offer superior solubilization compared to protic or strictly non-polar alternatives. Integrating these thermodynamic parameters into early-stage development workflows will significantly reduce formulation bottlenecks and improve synthetic yields.
References
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences, 2024.[Link]
-
Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Journal of Chemical & Engineering Data, American Chemical Society (ACS), 2018.[Link]
-
The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds PubMed Central (PMC), 2020.[Link]
